Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate
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Overview
Description
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate, also known as MPPD, is a chemical compound that has been widely used in scientific research. It is a derivative of propanedioic acid and is commonly used as a starting material in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the hydrazine group. It can also act as a chelating agent, due to the presence of the carboxylate groups.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate. However, it is known to be toxic and can cause irritation to the skin and eyes. It is also a potential carcinogen and mutagen.
Advantages And Limitations For Lab Experiments
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it is toxic and can be hazardous to handle. It is also a potential carcinogen and mutagen, which limits its use in certain experiments.
Future Directions
There are several future directions for research on Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate. One area of research could be to investigate its potential as a ligand in the synthesis of metal complexes with novel properties. Another area of research could be to study its potential as a reagent in the synthesis of new drugs and natural products. Additionally, more research is needed to fully understand the mechanism of action and potential toxicity of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate.
Synthesis Methods
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate can be synthesized through a simple reaction between diethyl malonate and 2-methylphenylhydrazine. The reaction is catalyzed by a base such as sodium ethoxide or potassium hydroxide. The product obtained is a yellow crystalline solid with a melting point of 142-144°C. The purity of the product can be determined by thin-layer chromatography or high-performance liquid chromatography.
Scientific Research Applications
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the preparation of Schiff bases, which are important intermediates in the synthesis of various drugs and natural products. Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
properties
CAS RN |
13636-62-9 |
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Product Name |
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)12(14(18)20-5-2)16-15-11-9-7-6-8-10(11)3/h6-9,15H,4-5H2,1-3H3 |
InChI Key |
BYVZJSJGAMJAKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
synonyms |
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester |
Origin of Product |
United States |
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